molecular formula C15H18N2O2 B11857365 3-Amino-3-[4-(dimethylamino)naphthalen-1-yl]propanoic acid CAS No. 773125-13-6

3-Amino-3-[4-(dimethylamino)naphthalen-1-yl]propanoic acid

Cat. No.: B11857365
CAS No.: 773125-13-6
M. Wt: 258.32 g/mol
InChI Key: FCNYTXHQHPRBFQ-UHFFFAOYSA-N
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Description

3-Amino-3-[4-(dimethylamino)naphthalen-1-yl]propanoic acid is a synthetic organic compound characterized by the presence of an amino group, a naphthalene ring, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-[4-(dimethylamino)naphthalen-1-yl]propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration and Reduction: The naphthalene ring is first nitrated to introduce a nitro group, which is then reduced to an amino group.

    Alkylation: The amino-naphthalene derivative undergoes alkylation with a suitable halogenated propanoic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group back to an amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products:

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted naphthalene derivatives.

Scientific Research Applications

3-Amino-3-[4-(dimethylamino)naphthalen-1-yl]propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the naphthalene ring.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 3-Amino-3-[4-(dimethylamino)naphthalen-1-yl]propanoic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. The naphthalene ring allows for π-π interactions with aromatic amino acids in proteins, while the amino and dimethylamino groups can form hydrogen bonds and electrostatic interactions.

Comparison with Similar Compounds

  • 3-Amino-3-(4-ethoxy-3-methoxyphenyl)propanoic acid
  • 3-Amino-3-(4-fluorophenyl)propanoic acid
  • 3-Amino-3-(4-hydroxy-3,5-dimethoxyphenyl)propanoic acid

Comparison: 3-Amino-3-[4-(dimethylamino)naphthalen-1-yl]propanoic acid is unique due to the presence of both the dimethylamino group and the naphthalene ring, which confer distinct electronic and steric properties. These features enhance its potential as a fluorescent probe and its ability to interact with biological targets, setting it apart from other similar compounds.

Properties

CAS No.

773125-13-6

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

3-amino-3-[4-(dimethylamino)naphthalen-1-yl]propanoic acid

InChI

InChI=1S/C15H18N2O2/c1-17(2)14-8-7-11(13(16)9-15(18)19)10-5-3-4-6-12(10)14/h3-8,13H,9,16H2,1-2H3,(H,18,19)

InChI Key

FCNYTXHQHPRBFQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C2=CC=CC=C21)C(CC(=O)O)N

Origin of Product

United States

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